molecular formula C10H11Cl2NSi B090840 Butanenitrile, 4-(dichlorophenylsilyl)- CAS No. 1078-96-2

Butanenitrile, 4-(dichlorophenylsilyl)-

Cat. No. B090840
CAS RN: 1078-96-2
M. Wt: 244.19 g/mol
InChI Key: NNDVJVQRHQFKNA-UHFFFAOYSA-N
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Description

“Butanenitrile, 4-(dichlorophenylsilyl)-” is a chemical compound with the molecular formula C10H11Cl2NSi. It is related to butanenitrile, also known as butyronitrile or propyl cyanide, which is a nitrile with the formula C3H7CN .

Scientific Research Applications

Materials for Electronics and Microelectronics

A review on di- and tetraphenylsilyl-containing heterochain and heterocyclic polymers highlights the use of dichlorodiphenylsilane, a compound related to 4-(dichlorophenylsilyl)-butanenitrile, in synthesizing polymers like polyesters, polyamides, and polyimides. These materials are of interest for applications in electronics and microelectronics due to their promising properties (Brumǎ, Rusanov, & Belomoina, 2004).

Environmental Impact and Remediation

Research on the environmental fate and treatment of organic compounds, including studies on the separation and purification of diols like 1,3-propanediol and 2,3-butanediol, provides insights into methodologies that could be applicable to the separation and environmental remediation of compounds related to 4-(dichlorophenylsilyl)-butanenitrile. These methods are crucial for reducing the environmental impact and costs associated with microbial production of bio-based chemicals (Xiu & Zeng, 2008).

Chemical Synthesis and Enhancement

Studies on the thermal degradation of poly(vinyl chloride) and the modification of wood with silicon compounds illustrate the versatility and potential applications of chemical compounds in enhancing synthesis processes and material properties. These research efforts reveal the importance of understanding chemical reactions and applications in developing advanced materials and processes for industry (Starnes, 2002); (Mai & Militz, 2004).

Safety And Hazards

The safety data sheet for “Butanenitrile, 4-(dichlorophenylsilyl)-” suggests that it may pose certain hazards. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . The compound should be handled with suitable protective clothing and contact with skin and eyes should be avoided .

properties

IUPAC Name

4-[dichloro(phenyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDVJVQRHQFKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061478
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanenitrile, 4-(dichlorophenylsilyl)-

CAS RN

1078-96-2
Record name 4-(Dichlorophenylsilyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(γ-Cyanopropyl) phenyldichlorosilane was prepared by adding 67.1 grams (1.0 moles) of allylcyanide slowly to 177.1 grams (1.0 moles) of phenyldichlorosilane containing 10-4 moles of platinum as chloroplatinic acid at a temperature of 130° - 135° C. in a three-necked flask. After completion of the addition, the reaction mixture was heated at 120° C. for 16 hours. The pure (γ-cyanopropyl) phenyldichlorosilane was isolated by fractional distillation (b.p. 132° C./0.7 mm).
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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